
1-Benzyl-3,4-dihydroisoquinoline hydrochloride
Übersicht
Beschreibung
1-Benzyl-3,4-dihydroisoquinoline hydrochloride is a chemical compound with the molecular formula C16H16ClN It is a derivative of isoquinoline, a heterocyclic aromatic organic compound
Vorbereitungsmethoden
1-Benzyl-3,4-dihydroisoquinoline hydrochloride can be synthesized through several methods. One common approach involves the Bischler-Napieralski reaction, where an N-acyl derivative of β-phenylethylamine is cyclized in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) to generate the 3,4-dihydroisoquinoline derivative . Another method involves the reduction of 1-substituted-3,4-dihydroisoquinolines using chiral hydride reducing agents or hydrogenation with a chiral catalyst .
Analyse Chemischer Reaktionen
1-Benzyl-3,4-dihydroisoquinoline hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form isoquinoline analogues.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom, to form N-alkylated derivatives.
Common reagents used in these reactions include chiral hydride reducing agents, hydrogenation catalysts, and electrophilic amide activators such as trifluoromethanesulfonic anhydride . Major products formed from these reactions include 1-substituted-1,2,3,4-tetrahydroisoquinolines and N-alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
Synthesis and Derivatives
1-Benzyl-3,4-dihydroisoquinoline hydrochloride serves as a key intermediate for synthesizing a variety of tetrahydroisoquinoline derivatives through ring-closure reactions. These derivatives are known for their diverse biological activities. Some notable examples include:
Compound Name | Structure Type | Unique Features |
---|---|---|
1-Benzyl-6,7-dimethoxy-3,4-dihydroisoquinoline | Methoxy-substituted variant | Enhanced lipophilicity and altered biological activity |
1-Methyl-3,4-dihydroisoquinoline | Methylated variant | Different pharmacological profiles |
1-(2-Hydroxyethyl)-3,4-dihydroisoquinoline | Hydroxyethyl-substituted | Useful in studying metabolic pathways |
Biological Activities
Research indicates that this compound may possess several pharmacological properties:
- Neuroprotective Effects : Studies suggest potential neuroprotective activities, particularly in conditions like neurodegenerative diseases.
- Modulation of Neurotransmitter Systems : Interaction studies have shown that this compound may affect dopamine and serotonin receptors, indicating implications for mood regulation and cognitive function.
- Anti-inflammatory and Analgesic Properties : Preliminary findings suggest it could be beneficial in treating neuropathic pain and inflammation.
Case Studies and Research Findings
Several studies have explored the applications of this compound:
- Neuroprotective Studies : A study investigated its effects on neuronal survival and function under stress conditions, demonstrating protective effects against oxidative stress-induced cell death.
- Antidepressant Activity : Research on derivatives such as (S)-N-benzyl-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide has shown significant antidepressant effects in animal models .
- Inhibition of Enzymes : Compounds derived from this compound have been evaluated for their inhibitory effects on monoamine oxidase (MAO) and cholinesterase enzymes, which are relevant targets in the treatment of Alzheimer’s disease .
Wirkmechanismus
The mechanism of action of 1-Benzyl-3,4-dihydroisoquinoline hydrochloride involves its interaction with molecular targets and pathways in biological systems. The compound can act as an antineuroinflammatory agent by modulating inflammatory pathways and reducing the production of pro-inflammatory cytokines . It may also interact with enzymes and receptors involved in neurodegenerative processes, thereby exerting its therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
1-Benzyl-3,4-dihydroisoquinoline hydrochloride can be compared with other similar compounds, such as:
1,2,3,4-Tetrahydroisoquinoline: This compound forms the core structure of many natural and synthetic isoquinoline alkaloids with diverse biological activities.
N-Benzyl-1,2,3,4-tetrahydroisoquinoline: Known for its antineuroinflammatory properties.
3,4-Dihydroisoquinoline: A precursor in the synthesis of various isoquinoline derivatives.
Biologische Aktivität
1-Benzyl-3,4-dihydroisoquinoline hydrochloride (1-BDHI.HCl) is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structure allows for diverse biological activities, particularly in neuropharmacology and cancer research. This article provides an overview of the compound's biological activities, synthesis methods, and case studies that highlight its therapeutic potential.
- Molecular Formula : C₁₆H₁₆ClN
- Molecular Weight : 257.76 g/mol
- Solubility : Enhanced solubility in water due to the hydrochloride form, facilitating its use in various biological assays.
Biological Activities
Research indicates that 1-BDHI.HCl exhibits several notable biological activities:
- Neuroprotective Effects : Studies suggest that the compound may modulate neurotransmitter systems, particularly through interactions with dopamine and serotonin receptors. This modulation indicates potential applications in treating mood disorders and cognitive dysfunctions.
- Anti-inflammatory and Analgesic Properties : Preliminary findings point towards its effectiveness in managing neuropathic pain and other inflammatory conditions. The compound's ability to reduce inflammation could make it a candidate for therapeutic applications in neurodegenerative diseases.
- Cytotoxicity Against Cancer Cells : In vitro studies have demonstrated that derivatives of 1-BDHI.HCl can induce cytotoxic effects on cancer cell lines, particularly leukemia cells. Research has shown that certain synthesized derivatives can arrest the cell cycle at the G1 phase, indicating their potential as anti-cancer agents .
The biological activity of 1-BDHI.HCl is primarily mediated through its interaction with various biological targets:
- Neurotransmitter Receptors : The compound has been shown to interact with neurotransmitter receptors, which could enhance mood regulation and cognitive functions.
- Enzyme Inhibition : Some derivatives exhibit inhibitory activity against monoamine oxidase (MAO) and cholinesterase (ChE) enzymes, which are crucial for neurotransmitter metabolism. For instance, certain synthesized analogs have shown selective inhibition of MAO-A and MAO-B, suggesting their potential in treating depression and Alzheimer's disease .
Case Studies
Several studies have explored the biological activities of 1-BDHI.HCl and its derivatives:
- Neuropharmacological Study : A study evaluated the effects of 1-BDHI.HCl on animal models of depression. The compound demonstrated significant antidepressant-like effects in behavioral tests, supporting its potential use in mood disorders .
- Cytotoxicity Assay : In vitro assays on leukemia L1210 cell lines showed that certain derivatives synthesized from 1-BDHI.HCl exhibited substantial cytotoxicity, with IC50 values indicating effective concentration levels for inhibiting cell proliferation .
- Molecular Docking Studies : These studies revealed crucial interactions between synthesized compounds derived from 1-BDHI.HCl and target proteins involved in neurotransmitter pathways. Such insights are valuable for designing more potent analogs with improved therapeutic profiles .
Synthesis Methods
The synthesis of 1-BDHI.HCl involves various chemical reactions:
- Bischler-Napieralski Reaction : This method is commonly used to synthesize isoquinoline derivatives from appropriate precursors. The reaction conditions can be optimized to yield high-purity products suitable for biological testing .
- Oxidation Reactions : Selective oxidation techniques have been employed to convert benzylic carbons into functional groups that enhance biological activity while maintaining structural integrity .
Comparative Analysis of Related Compounds
The following table summarizes some related compounds derived from 1-benzyl-3,4-dihydroisoquinoline:
Compound Name | Structure Type | Unique Features |
---|---|---|
1-Benzyl-6,7-dimethoxy-3,4-dihydroisoquinoline | Methoxy-substituted variant | Exhibits enhanced lipophilicity and altered biological activity |
1-Methyl-3,4-dihydroisoquinoline | Methylated variant | Known for different pharmacological profiles |
1-(2-Hydroxyethyl)-3,4-dihydroisoquinoline | Hydroxyethyl-substituted | Potentially useful in studying metabolic pathways |
These compounds highlight how structural modifications can influence biological activity and therapeutic potential.
Eigenschaften
IUPAC Name |
1-benzyl-3,4-dihydroisoquinoline;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N.ClH/c1-2-6-13(7-3-1)12-16-15-9-5-4-8-14(15)10-11-17-16;/h1-9H,10-12H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQQZXCXGKCQGFU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(C2=CC=CC=C21)CC3=CC=CC=C3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40662282 | |
Record name | 1-Benzyl-3,4-dihydroisoquinoline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40662282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26323-31-9 | |
Record name | NSC78477 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78477 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Benzyl-3,4-dihydroisoquinoline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40662282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Benzyl-3,4-dihydroisoquinoline hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.